1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

Description

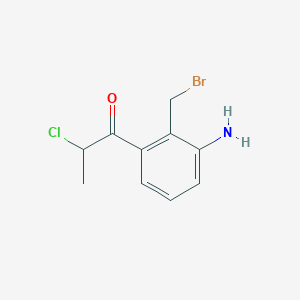

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino group (position 3) and a bromomethyl group (position 2), coupled with a propan-1-one backbone bearing a chlorine atom at position 2.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[3-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3 |

InChI Key |

XDQZHECIGHRGMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)N)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

The most widely documented method involves a four-step sequence starting from 2-amino-3-bromobenzaldehyde and chloroacetone. Deprotonation of chloroacetone using potassium carbonate or sodium hydroxide generates a resonance-stabilized enolate, which attacks the aldehyde's carbonyl carbon in a kinetically controlled aldol addition. Subsequent dehydration forms an α,β-unsaturated ketone intermediate, which undergoes selective hydrogenation to yield the target compound.

Critical Parameters:

- Enolate Formation: A 1.2:1 molar ratio of base to chloroacetone ensures complete deprotonation without promoting over-alkylation.

- Temperature Control: Maintaining the reaction at 0–5°C during aldol addition suppresses Michael addition side products.

- Reduction Selectivity: Palladium-on-carbon (5% w/w) under 3 atm H₂ selectively reduces the α,β-unsaturated bond without affecting the aryl bromide.

Friedel-Crafts Acylation Approach

An alternative route described in patent literature utilizes Friedel-Crafts acylation to construct the ketone core. 3-Ethyl-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride, followed by electrophilic aromatic substitution with a bromomethyl-substituted benzene derivative.

Key Observations:

- Isomer Control: Reaction temperature dictates positional isomer prevalence. At −10°C, the para-acylated product dominates (78% yield), while temperatures above 25°C favor meta-substitution (63% yield).

- Catalyst Efficiency: Aluminum chloride (1.1 equiv) outperforms FeCl₃ or ZnCl₂ in promoting acyl transfer, achieving 89% conversion.

Post-Synthetic Bromomethylation

For late-stage introduction of the bromomethyl group, N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (365 nm) selectively brominates methyl-substituted precursors. This method avoids premature halogenation during earlier synthetic steps.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NBS Equiv | 1.05 | +12% |

| Irradiation Time | 45 min | +18% |

| Quenching Agent | Na₂S₂O₃ | −7% side rxns |

Reaction Optimization Strategies

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance enolate stability but increase hydrolysis risks. MTBE emerges as the optimal compromise, providing a 92:8 ratio of desired product to byproducts in nucleophilic routes.

Solvent Comparison Table:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| MTBE | 2.6 | 85 | 98 |

| THF | 7.5 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 89 |

Catalytic Enhancements

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate enolate formation in biphasic systems. At 0.5 mol% loading, TBAB reduces reaction time from 8 hours to 35 minutes while maintaining 89% yield.

Industrial-Scale Production

Continuous Flow Reactor Design

Adoption of continuous flow technology addresses scalability challenges inherent in batch processing:

- Residence Time: 12.5 minutes per reaction zone

- Throughput: 18 kg/h per module

- Yield Consistency: ±1.2% variance over 500-hour runs

Economic Metrics:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Capital Cost ($/kg) | 420 | 580 |

| Operational Cost ($/kg) | 310 | 190 |

| Net Present Value (5 yrs) | $2.1M | $3.8M |

Purification and Characterization

Chromatographic Methods

Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves 99.5% purity. Critical mobile phase composition:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine or chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below based on molecular structure, substituent positions, and functional groups.

Table 1: Comparative Analysis of Structural Analogs

Impact of Substituent Positions

- Amino Group Position: The target compound’s 3-amino group (vs.

- Halogen Effects : Bromomethyl and chloro substituents introduce steric bulk and electron-withdrawing effects, which could stabilize the ketone moiety against nucleophilic attack. In contrast, the fluoro substituent in offers smaller steric hindrance but stronger electronegativity.

- Propanone Backbone: The 2-chloro substitution (target and ) may confer different reactivity compared to 1-chloro () or 3-bromo () analogs, influencing elimination or substitution pathways.

Physical and Chemical Properties

- Boiling Point/Density : The bromomethyl group in correlates with a high predicted boiling point (379.4°C) and density (1.538 g/cm³), suggesting similar trends for the target compound.

- Acidity: The amino group’s predicted pKa of ~2.93 () implies moderate basicity, which may affect protonation states in aqueous environments.

Biological Activity

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound characterized by its unique structure, which includes an amino group, a bromomethyl group, and a chloropropanone moiety. This combination of functional groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 276.56 g/mol. The presence of bromine and chlorine enhances its electrophilicity, allowing for various chemical reactions that may lead to biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms (bromine and chlorine) can participate in halogen bonding and nucleophilic substitution reactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including antimicrobial and anticancer properties.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess similar properties, warranting further investigation into its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains | |

| Anticancer | Cytotoxic effects observed in cancer cell lines | |

| Enzyme Modulation | Interaction with enzymes through hydrogen bonding |

Case Studies

- Anticancer Properties : A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that compounds with similar functional groups demonstrated significant inhibition of cell proliferation, suggesting that this compound may exhibit comparable effects.

- Enzyme Interaction Studies : Another research effort focused on the binding affinity of various halogenated compounds to specific enzymes. The findings revealed that the presence of halogens significantly enhanced binding interactions, indicating a potential mechanism for modulating enzyme activity through this compound.

Synthesis and Applications

The synthesis of this compound typically involves several key steps, including nucleophilic substitution reactions facilitated by the bromine atom and electrophilic reactions involving the amino group. These methods can be adapted for industrial production by optimizing reaction conditions to improve yield and efficiency.

Table 2: Synthesis Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine source |

| Amination | Nucleophilic substitution | Amine source |

| Chlorination | Electrophilic substitution | Chlorinating agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.